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Compound of Interest

Compound Name: WEE1-IN-4

Cat. No.: B1683296 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
WEE1-IN-4 is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M

cell cycle checkpoint. By targeting WEE1, this small molecule induces premature mitotic entry

in cancer cells, leading to DNA damage, mitotic catastrophe, and ultimately, apoptosis. This

technical guide provides a comprehensive overview of the chemical structure, properties, and

biological activity of WEE1-IN-4. It details its mechanism of action within the WEE1 signaling

pathway and offers representative experimental protocols for its investigation in a research

setting. The information presented herein is intended to support the use of WEE1-IN-4 as a

valuable tool in preclinical cancer research and drug development.

Chemical Structure and Properties
WEE1-IN-4, with the IUPAC name 4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-

1,3-dione, is a pyrrolocarbazole derivative.[1] Its chemical structure and key properties are

summarized in the tables below.
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Identifier Value

IUPAC Name
4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-

c]carbazole-1,3-dione[1]

CAS Number 622855-37-2[1][2]

Molecular Formula C₂₀H₁₁ClN₂O₃[1][3][4][5]

Molecular Weight 362.77 g/mol [3][4][5]

Canonical SMILES
C1=CC=C(C(=C1)Cl)C2=C3C4=C(C=C(C=C4)

O)NC5=C2C(=O)NC5=O

InChI Key DPEXRCOBPACFOO-UHFFFAOYSA-N[1][4][5]

Table 1: Chemical Identifiers of WEE1-IN-4

Property Value Notes

Physical State Solid[4][5] -

Appearance Light orange[4][5] -

Solubility
DMSO: 100 mg/mL (275.66

mM)[3]
Requires sonication

In vivo formulation 1: ≥ 2.5

mg/mL (6.89 mM)[2][6]

10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline

In vivo formulation 2: ≥ 2.5

mg/mL (6.89 mM)[2][6]

10% DMSO, 90% (20% SBE-

β-CD in Saline)

Storage
Powder: -20°C for 3 years, 4°C

for 2 years[3]
-

In solvent: -80°C for 6 months,

-20°C for 1 month[2][3]
-

Table 2: Physicochemical Properties of WEE1-IN-4
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Biological Activity and Mechanism of Action
WEE1-IN-4 is a highly potent inhibitor of WEE1 kinase with a reported IC₅₀ of 0.011 µM.[2][3][6]

WEE1 is a nuclear kinase that plays a pivotal role in cell cycle regulation, specifically at the

G2/M checkpoint.[7] Its primary function is to phosphorylate and inactivate Cyclin-Dependent

Kinase 1 (CDK1), a key driver of mitotic entry.[7][8] This inhibitory phosphorylation on Tyr15 of

CDK1 prevents cells with damaged DNA from prematurely entering mitosis, allowing time for

DNA repair.[7]

Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the tumor

suppressor p53.[9] Consequently, these cells become heavily reliant on the G2/M checkpoint

for survival and to prevent the propagation of DNA damage. By inhibiting WEE1, WEE1-IN-4
abrogates this critical checkpoint. The resulting decrease in CDK1 phosphorylation leads to its

activation and forces the cancer cells into premature mitosis, despite the presence of

unrepaired DNA. This ultimately triggers a form of programmed cell death known as mitotic

catastrophe.[9]

The selectivity of WEE1-IN-4 for WEE1 kinase over other kinases, such as the related

checkpoint kinase Chk1, makes it a valuable tool for specifically interrogating the WEE1

signaling pathway.
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Figure 1: WEE1 Signaling Pathway and Mechanism of Inhibition by WEE1-IN-4.
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Experimental Protocols
The following are representative protocols for investigating the effects of WEE1-IN-4 in a

laboratory setting. These protocols are based on standard methodologies used for other WEE1

inhibitors and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of WEE1-IN-4 on the proliferation of cancer cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

WEE1-IN-4

DMSO (for stock solution)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere

overnight.

Prepare serial dilutions of WEE1-IN-4 in complete culture medium from a concentrated stock

solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and

does not exceed 0.1%.

Remove the medium from the cells and add 100 µL of the medium containing the different

concentrations of WEE1-IN-4. Include a vehicle control (medium with DMSO).
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Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value.

Western Blot Analysis for CDK1 Phosphorylation
This protocol is to assess the effect of WEE1-IN-4 on the phosphorylation of its direct

downstream target, CDK1.

Materials:

Cancer cell line of interest

Complete cell culture medium

WEE1-IN-4

DMSO

6-well plates

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-β-actin (loading

control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with various concentrations of WEE1-IN-4 (and a vehicle control) for a

specified time (e.g., 24 hours).

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Prepare protein samples with Laemmli buffer and denature by heating.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight

at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe for total CDK1 and a loading control (e.g., β-actin) to

ensure equal protein loading.

Experimental Workflow for WEE1-IN-4 Evaluation
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Figure 2: A representative experimental workflow for the in vitro evaluation of WEE1-IN-4.

Conclusion
WEE1-IN-4 is a valuable chemical probe for studying the role of WEE1 kinase in cell cycle

regulation and as a potential therapeutic target in oncology. Its high potency and selectivity

make it an ideal tool for preclinical research. The information and protocols provided in this

guide are intended to facilitate the effective use of WEE1-IN-4 in elucidating the mechanisms of
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WEE1 inhibition and its potential for cancer therapy. As with any research compound, it is

essential to carefully design and optimize experimental conditions to obtain reliable and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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